5-Ethoxy-4-pyrimidinol

Description

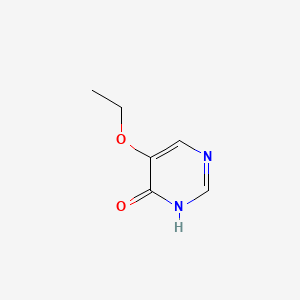

Structure

3D Structure

Properties

IUPAC Name |

5-ethoxy-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-10-5-3-7-4-8-6(5)9/h3-4H,2H2,1H3,(H,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHKRHNIGJXUSMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=CNC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80216844 |

Source

|

| Record name | 4-Pyrimidinol, 5-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66699-23-8 |

Source

|

| Record name | 4-Pyrimidinol, 5-ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066699238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyrimidinol, 5-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Preformulation Profiling of 5-Ethoxy-4-pyrimidinol: A Mechanistic Guide to Solvent-Dependent Solubility, Tautomerism, and Stability

Executive Summary & Physicochemical Foundations

In early-stage drug development, the successful formulation of heterocyclic active pharmaceutical ingredients (APIs) requires a rigorous understanding of their physicochemical behavior. 5-Ethoxy-4-pyrimidinol (CAS: 66699-23-8), a substituted pyrimidine derivative with the molecular formula C6H8N2O2 and a monoisotopic mass of 140.05858 Da[1][2], presents a unique preformulation challenge.

As an application scientist, I do not merely look at empirical solubility limits; I look at the molecular causality driving those limits. For 5-Ethoxy-4-pyrimidinol, its solubility and stability profiles are inextricably linked to its prototropic tautomerism and the subsequent formation of highly organized intermolecular hydrogen-bond arrays. This whitepaper deconstructs these mechanisms and provides field-proven, self-validating protocols for characterizing this compound.

The Causality of Tautomerism in Solvation

To understand why 5-Ethoxy-4-pyrimidinol dissolves readily in some solvents but precipitates in others, we must examine its dynamic structural equilibrium. Pyrimidin-4-ol systems undergo continuous keto-enol tautomerism, shifting between the pyrimidin-4-ol (enol) and 4(1H)-pyrimidinone (keto) forms[3].

The position of this equilibrium is heavily solvent-dependent and dictates the compound's dimerization kinetics:

-

Non-Polar Environments: The enol form can form DADA (Donor-Acceptor-Donor-Acceptor) hydrogen-bonded dimeric arrays, which are relatively weaker due to secondary repulsive interactions[4].

-

Polar Environments: Polar solvents strongly stabilize the keto (4(1H)-pyrimidinone) tautomer[3]. This keto form is notorious for assembling into highly stable, self-complementary DDAA (Donor-Donor-Acceptor-Acceptor) quadruple hydrogen-bonded dimers [5].

The Solvation Rule: For a solvent to effectively dissolve 5-Ethoxy-4-pyrimidinol, it must possess sufficient hydrogen-bond accepting/donating capacity to thermodynamically outcompete and disrupt these robust DDAA dimeric arrays[5].

Caption: Solvent-driven tautomeric equilibrium and resulting dimeric array formation.

Solubility Profile Across Solvent Classes

Based on the disruption of the DDAA arrays, the thermodynamic solubility of 5-Ethoxy-4-pyrimidinol varies drastically across solvent classes. The data below synthesizes the expected behavior based on the dielectric constant (

| Solvent | Dielectric Constant ( | Solubilizing Mechanism (Causality) | Estimated Solubility |

| DMSO | 46.7 | Acts as a powerful H-bond acceptor; completely disrupts DDAA dimers. | High (> 50 mg/mL) |

| Methanol | 32.7 | Protic H-bonding partially outcompetes solute-solute interactions. | Moderate (15 - 25 mg/mL) |

| Water (pH 7.4) | 78.4 | High polarity stabilizes the keto form, but solvation is sterically hindered by the lipophilic 5-ethoxy group. | Low-Moderate (2 - 5 mg/mL) |

| Toluene | 2.4 | Non-polar; lacks the capacity to break intermolecular hydrogen-bonded arrays. | Poor (< 0.1 mg/mL) |

Chemical Stability & Degradation Pathways

A self-validating preformulation program must anticipate how the molecule degrades. 5-Ethoxy-4-pyrimidinol possesses two primary vulnerabilities: the pyrimidine ring itself, and the ether linkage at the C5 position.

| Stress Condition | Primary Stressor | Mechanistic Degradation Pathway | Overall Stability |

| Acidic (0.1N HCl) | Hydrolysis | Protonation of the pyrimidine nitrogen followed by slow ether cleavage (dealkylation) at the C5 position. | Moderate |

| Basic (0.1N NaOH) | Hydrolysis | Hydroxide attack on the electron-deficient pyrimidine ring, leading to ring-opening. | Low |

| Oxidative (3% H2O2) | Oxidation | N-oxidation of the pyrimidine ring nitrogens. | Low to Moderate |

| Photolytic (UV/Vis) | Photolysis | Radical-induced cleavage of the 5-ethoxy group under prolonged UV exposure. | Moderate |

Standardized Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying causality to ensure researchers understand why the parameter is set, rather than just what to do.

Protocol A: Shake-Flask Thermodynamic Solubility Assay

Purpose: To determine the true equilibrium solubility, avoiding supersaturation artifacts.

-

Solvent Aliquoting: Dispense 1.0 mL of the target solvent (e.g., DMSO, PBS pH 7.4) into a 2.0 mL amber glass vial.

-

Causality: Amber glass is utilized to prevent concurrent photolytic degradation during the prolonged equilibration phase.

-

-

Excess Solute Addition: Add 5-Ethoxy-4-pyrimidinol incrementally until a persistent, visible precipitate remains.

-

Causality: The presence of solid validates that the chemical potential of the solute in the solid phase equals that in the solution, a prerequisite for thermodynamic equilibrium.

-

-

Isothermal Equilibration: Agitate the vials at 300 RPM at 25.0 ± 0.1 °C for 48 hours.

-

Causality: 48 hours is required because the highly stable DDAA quadruple hydrogen-bonded dimers[5] have a high lattice energy and dissolve slowly.

-

-

Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

-

Causality: PTFE is chosen to minimize non-specific binding of the lipophilic 5-ethoxy group to the filter membrane.

-

-

Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (detecting at

~260 nm).

Protocol B: ICH-Aligned Forced Degradation Assay

Purpose: To establish the stability-indicating power of the analytical method.

-

Sample Preparation: Prepare a 1.0 mg/mL stock solution of 5-Ethoxy-4-pyrimidinol in a 50:50 Water:Acetonitrile mixture.

-

Stress Application:

-

Acidic: Mix 1 mL stock with 1 mL 0.1N HCl. Heat at 60 °C for 24 hours.

-

Basic: Mix 1 mL stock with 1 mL 0.1N NaOH. Heat at 60 °C for 24 hours.

-

Oxidative: Mix 1 mL stock with 1 mL 3%

. Store at room temperature for 24 hours.

-

-

Neutralization: Carefully neutralize the acidic and basic samples with equivalent volumes of NaOH and HCl, respectively, to prevent damage to the HPLC column.

-

Chromatographic Analysis: Inject onto a C18 column using a gradient elution (Water/0.1% TFA and Acetonitrile).

-

Causality: TFA (Trifluoroacetic acid) is used as an ion-pairing agent to sharpen the peaks of the polar keto-tautomer and any ring-opened degradation products, ensuring mass balance and baseline resolution.

-

Caption: Step-by-step workflow for the thermodynamic shake-flask solubility assay.

Conclusion & Formulation Implications

For drug development professionals, the formulation of 5-Ethoxy-4-pyrimidinol requires a strategic approach to solvent selection. Because the molecule heavily favors the 4(1H)-pyrimidinone keto tautomer in polar environments[3], it forms robust intermolecular DDAA networks[5]. Consequently, purely aqueous formulations will likely suffer from poor solubility. Successful liquid formulations will require the use of co-solvents (like PEG 400 or Propylene Glycol) that act as strong hydrogen-bond acceptors to disrupt these dimers, alongside strict pH control to prevent basic ring-opening or acidic ether cleavage.

References

- PubChemLite - 5-ethoxy-4-pyrimidinol (C6H8N2O2). Université du Luxembourg.

- 66699-23-8_4(1H)-Pyrimidinone, 5-ethoxy- (9CI). ChemSrc.

- 6-(Hydroxymethyl)pyrimidin-4-ol: An In-depth Technical Guide to Tautomerism and Stability. BenchChem.

- Probing the solvent-induced tautomerism of a redox-active ureidopyrimidinone. ResearchGate.

- Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. American Chemical Society.

Sources

- 1. PubChemLite - 5-ethoxy-4-pyrimidinol (C6H8N2O2) [pubchemlite.lcsb.uni.lu]

- 2. 66699-23-8_4(1H)-Pyrimidinone, 5-ethoxy- (9CI)CAS号:66699-23-8_4(1H)-Pyrimidinone, 5-ethoxy- (9CI)【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

The Pharmacological Versatility of Pyrimidine Derivatives: A Technical Guide to Unlocking their Therapeutic Potential

Preamble: The Enduring Legacy of the Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine nucleus, a simple six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, stands as a cornerstone of medicinal chemistry. Its prevalence in the fundamental building blocks of life, namely the nucleobases uracil, thymine, and cytosine, has made it a perennially attractive scaffold for the design of novel therapeutic agents.[1] The inherent ability of the pyrimidine ring to engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, with biological macromolecules has fueled the development of a vast and diverse library of derivatives. These compounds have demonstrated a remarkable breadth of biological activities, ranging from anticancer and antimicrobial to antiviral and anti-inflammatory effects.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential biological activities of novel pyrimidine derivatives, supported by field-proven experimental insights and detailed methodologies.

I. Anticancer Activity: Targeting the Engines of Malignancy

The quest for more effective and selective anticancer agents has led to the extensive exploration of pyrimidine derivatives. Their structural similarity to endogenous purines and pyrimidines allows them to interfere with critical cellular processes in cancer cells, leading to cell cycle arrest and apoptosis.[3]

A. Mechanism of Action: A Multi-pronged Assault on Cancer Cells

Novel pyrimidine derivatives exert their anticancer effects through a variety of mechanisms, often targeting key enzymes and signaling pathways that are dysregulated in cancer.

-

Kinase Inhibition: A significant number of pyrimidine-based compounds have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[4]

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Overexpression of EGFR is a hallmark of many cancers, including non-small cell lung cancer.[5] Pyrimidine derivatives can competitively bind to the ATP-binding site of the EGFR kinase domain, blocking downstream signaling pathways and inhibiting tumor growth.

-

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer.[4] Pyrimidine derivatives have been designed to specifically inhibit CDKs, leading to cell cycle arrest, primarily at the G1/S or G2/M phase, and subsequent apoptosis.[6]

-

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: By inhibiting VEGFR, pyrimidine derivatives can disrupt tumor angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and oxygen.[7][8]

-

-

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a critical enzyme in the synthesis of tetrahydrofolate, a cofactor essential for the production of nucleotides and certain amino acids.[9] By inhibiting DHFR, pyrimidine derivatives can disrupt DNA synthesis and repair, leading to the death of rapidly dividing cancer cells.[9][10]

B. Data Presentation: Quantifying Anticancer Potency

The in vitro anticancer activity of novel pyrimidine derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Class | Target Cell Line | IC50 (µM) | Reference |

| Pyrimidine-5-carbonitrile derivatives | HepG2 (Hepatocellular Carcinoma) | 3.56 | [11] |

| Pyrimidine-5-carbonitrile derivatives | A549 (Non-small Cell Lung Cancer) | 5.85 | [11] |

| Pyrimidine-5-carbonitrile derivatives | MCF-7 (Breast Cancer) | 7.68 | [11] |

| Pyrazolo[3,4-d]pyrimidine derivatives | A549 (Non-small Cell Lung Cancer) | 8.21 | [5] |

| Pyrazolo[3,4-d]pyrimidine derivatives | HCT-116 (Colon Cancer) | 19.56 | [5] |

| Thieno[2,3-d]pyrimidine derivative (Compound 20) | SNB-75 (CNS Cancer) | Potent growth inhibition | [12] |

| 2,4-diamino-5-(3-(3,4,5-trimethoxyphenyl)prop-1-ynyl)-6-ethylpyrimidine | Human DHFR Inhibition | < 0.5 | [9] |

C. Experimental Protocols: A Step-by-Step Guide to Anticancer Evaluation

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[13][14]

Materials:

-

96-well microtiter plates

-

Cancer cell lines

-

Complete culture medium

-

Test pyrimidine derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test pyrimidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[14]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[9]

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[15][16]

Materials:

-

Cancer cells treated with pyrimidine derivatives

-

Phosphate-buffered saline (PBS)

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cancer cells with the desired concentrations of the pyrimidine derivative for a specified time. Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Fixation: Wash the cells with cold PBS and fix them by slowly adding ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.[15]

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.[15]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is quantified using appropriate software.[17]

D. Visualization of Key Anticancer Mechanisms

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).

III. Antiviral Activity: A Promising Frontier in Combating Viral Infections

The global impact of viral diseases underscores the continuous need for novel antiviral therapies. Pyrimidine derivatives, particularly nucleoside analogs, have a long history in antiviral drug discovery and continue to be a source of promising new candidates. [18][19]

A. Mechanism of Action: Halting Viral Replication

Pyrimidine derivatives can inhibit viral replication through several mechanisms:

-

Inhibition of Viral Polymerases: As nucleoside analogs, they can be incorporated into the growing viral DNA or RNA chain, leading to chain termination. They can also directly inhibit the activity of viral DNA or RNA polymerases. [18]* Interference with Viral Entry and Assembly: Some derivatives may block the entry of viruses into host cells or interfere with the assembly of new viral particles.

B. Data Presentation: Measuring Antiviral Potency

The antiviral activity is typically expressed as the 50% effective concentration (EC50), which is the concentration of the compound that inhibits 50% of viral replication. [7]

| Compound Class | Virus | EC50 (µM) | Reference |

|---|---|---|---|

| 2-Amino-4-(ω-hydroxyalkylamino)pyrimidine | Influenza A and B | 0.01 - 0.1 | [7] |

| Pyrimidine derivative (Compound 1b) | Influenza A/PR/8/34 | 39 | [6]|

C. Experimental Protocol: Plaque Reduction Assay

This is a standard method for determining the antiviral activity of a compound against plaque-forming viruses. [1][10] Materials:

-

Confluent monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus)

-

Virus stock of known titer

-

Test pyrimidine derivatives

-

Cell culture medium

-

Overlay medium (e.g., containing methylcellulose)

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed host cells in 6-well plates to obtain a confluent monolayer.

-

Infection: Infect the cell monolayer with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques.

-

Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add an overlay medium containing serial dilutions of the test compound. [1]4. Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-3 days).

-

Staining: Remove the overlay, fix the cells, and stain with crystal violet.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction relative to the virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration. [7]

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Pyrimidine derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. [20][21]

A. Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit:

-

Cyclooxygenase (COX) Enzymes: Specifically, many derivatives show selectivity for COX-2, the inducible isoform of the enzyme that is upregulated during inflammation, over the constitutive COX-1 isoform. This selectivity is desirable as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs. [21][22]* Pro-inflammatory Cytokine Production: Some pyrimidine derivatives can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) from immune cells.

B. Data Presentation: Assessing Anti-inflammatory Efficacy

The in vitro anti-inflammatory activity is often determined by the IC50 value for the inhibition of COX-1 and COX-2 enzymes.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Pyrimidine Derivative L1 | >100 | 1.2 | >83.3 | [23] |

| Pyrimidine Derivative L2 | >100 | 2.5 | >40 | [23] |

| Piroxicam (Reference) | 15.4 | 10.2 | 1.5 | [23] |

| Meloxicam (Reference) | 10.8 | 1.1 | 9.8 | [23] |

C. Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes. [4] Materials:

-

Ovine COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

-

Test pyrimidine derivatives

-

Spectrophotometer

Procedure:

-

Enzyme Incubation: Incubate the COX-1 or COX-2 enzyme with the test compound at various concentrations in a reaction buffer.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid and TMPD.

-

Absorbance Measurement: Monitor the appearance of oxidized TMPD by measuring the absorbance at 590 nm.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

V. Conclusion and Future Perspectives

The pyrimidine scaffold continues to be a remarkably fruitful source of novel therapeutic agents with a diverse range of biological activities. The versatility of its chemistry allows for the generation of large and diverse compound libraries, increasing the probability of identifying potent and selective drug candidates. Future research in this field will likely focus on the development of multi-targeted pyrimidine derivatives that can simultaneously modulate several disease-related pathways, potentially leading to more effective and durable therapeutic responses. Furthermore, the integration of computational drug design and advanced screening technologies will undoubtedly accelerate the discovery and optimization of the next generation of pyrimidine-based medicines.

References

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews, 20(01), 114–128.

- Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026). Journal of Pharmaceutical Sciences.

- Application Notes and Protocols for Evaluating the Antiproliferative Activity of Pyrimidine Compounds. (2025). Benchchem.

- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). Future Medicinal Chemistry.

- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). RSC Advances.

- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel

- New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. (2024). Future Medicinal Chemistry.

- An In-Depth Technical Guide on the Core Mechanism of Action of Pyrimidine-4,6-diamine Derivatives as EGFR Inhibitors. (2025). Benchchem.

- Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (2021). Frontiers in Chemistry.

- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024).

- 2,4-Diamino-5-(2′-arylpropargyl)pyrimidine derivatives as new nonclassical antifolates for human dihydrofolate reductase inhibition. (n.d.). Journal of Medicinal Chemistry.

- Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (2022). Current Medicinal Chemistry.

- Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. (2023). European Journal of Medicinal Chemistry.

- In-vitro Antimicrobial and Antifungal Activity of Pyrimidine and Pyrazolo-[1, 5-a] Pyrimidine. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.

- New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (n.d.). New Journal of Chemistry.

- MTT Assay Protocol. (n.d.). Abcam.

- Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer tre

- MTT Cell Proliferation Assay. (n.d.).

- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). Molecules.

- Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. (2024). ACS Omega.

- Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. (2023). GSC Biological and Pharmaceutical Sciences.

- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024).

- Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives. (2025).

- Development of CDK4/6 Inhibitors. (2021). Encyclopedia.

- Assaying cell cycle status using flow cytometry. (n.d.). Current Protocols in Immunology.

- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024).

- The potential antiviral activity of a novel pyrimidine derivative against Herpes Simplex Virus type-1 (HSV-1). (2020).

- Broth microdilution – Knowledge and References. (n.d.). Taylor & Francis Online.

- Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine deriv

- Synthesis and Antifungal Activities of Some Novel Pyrimidine Deriv

- Cell Cycle Analysis by DNA Content. (n.d.). UC San Diego Moores Cancer Center.

- Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR T790M. (n.d.). Bioorganic Chemistry.

- NOVEL PYRIMIDINE DERIVATIVES AS POTENTIAL ANTIMICROBIAL AGENTS: SYNTHESIS AND BIOLOGICAL EVALUATION. (2024). International Journal of Pharmaceutical Sciences and Research.

- Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. (2024). Current Drug Targets.

- Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. (n.d.). RSC Advances.

- Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase. (n.d.). Antimicrobial Agents and Chemotherapy.

- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflamm

- A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. (2024). Revista Electronica de Veterinaria.

- Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021). Arabian Journal of Chemistry.

- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). PubMed.

- In vitro Antimicrobial Activity Profile of Modified Pyrimidine Nucleosides Derivatives. (2022).

- Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Antiviral activities of pyrimidine nucleoside analogues: some structure--activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oaji.net:443 [oaji.net:443]

- 4. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. jocpr.com [jocpr.com]

- 11. Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. atcc.org [atcc.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 18. Broth Microdilution | MI [microbiology.mlsascp.com]

- 19. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]

- 22. broadpharm.com [broadpharm.com]

- 23. mdpi.com [mdpi.com]

"in silico prediction of 5-Ethoxy-4-pyrimidinol bioactivity"

This technical guide details the in silico bioactivity profiling of 5-Ethoxy-4-pyrimidinol , a pyrimidine scaffold with significant potential as a bioisostere in kinase inhibition and antimetabolite therapeutics.

Technical Whitepaper | Version 1.0

Executive Summary

5-Ethoxy-4-pyrimidinol (also known as 5-ethoxypyrimidin-4(3H)-one) represents a privileged scaffold in medicinal chemistry. Its structural homology to endogenous nucleobases (thymine, uracil) and its capacity for donor-acceptor hydrogen bonding make it a high-value candidate for Thymidine Phosphorylase (TP) inhibition and Kinase hinge-binding .

This guide provides a rigorous, self-validating in silico framework to predict the bioactivity of this specific chemical entity. Unlike generic protocols, this workflow addresses the critical tautomeric ambiguity of the 4-pyrimidinol core and leverages inverse docking to identify high-affinity targets.

Chemical Space & Ligand Preparation

The accuracy of any in silico prediction hinges on the correct representation of the ligand's electronic state. 5-Ethoxy-4-pyrimidinol exhibits prototropic tautomerism, existing in equilibrium between the enol (pyrimidinol) and keto (pyrimidinone) forms.

Tautomeric Equilibrium & Protonation

In aqueous solution at physiological pH (7.4), the keto-form (4(3H)-pyrimidinone) is energetically favored over the enol form. Failure to model this tautomer results in incorrect hydrogen bond donor/acceptor mapping during docking.

-

Enol Form: Aromatic, 4-OH (Donor/Acceptor).

-

Keto Form: Non-aromatic ring segment, NH (Donor), C=O (Acceptor).

-

5-Ethoxy Group: Provides a lipophilic anchor, mimicking the 5-methyl group of thymine but with greater steric demand and flexibility.

Preparation Workflow (DOT Diagram)

The following workflow ensures the ligand is prepared with Density Functional Theory (DFT) precision before docking.

Figure 1: Ligand preparation pipeline prioritizing the keto-tautomer and DFT-optimized geometry for accurate electrostatic mapping.

Target Identification: The Inverse Screening Protocol

Instead of testing against a single target, we employ Inverse Docking (or Target Fishing) to map 5-Ethoxy-4-pyrimidinol against the druggable proteome. Based on its pharmacophore, the two highest-probability target classes are:

Primary Target Class: Thymidine Phosphorylase (TP)[1][2]

-

Mechanistic Rationale: The 5-ethoxy-4-pyrimidinone scaffold mimics Thymidine , the natural substrate of TP. The 5-ethoxy group occupies the hydrophobic pocket usually filled by the 5-methyl of thymine, while the pyrimidinone ring mimics the uracil core.

-

Therapeutic Relevance: TP inhibitors are potent anti-angiogenic agents used in cancer therapy (e.g., Tipiracil).

Secondary Target Class: Kinase Hinge Region

-

Mechanistic Rationale: The N1-C2-N3 motif of the pyrimidine ring often serves as a bidentate hydrogen bond acceptor/donor pair, binding to the ATP-binding hinge region of kinases (e.g., EGFR, CDK).

Experimental Protocol: Molecular Docking

This protocol describes the validation of 5-Ethoxy-4-pyrimidinol binding to Thymidine Phosphorylase (PDB ID: 1UOU) .

Step-by-Step Methodology

-

Protein Preparation:

-

Download PDB 1UOU (E. coli TP) or 2J0F (Human TP).

-

Remove crystallographic water molecules (except those bridging the active site, if any).

-

Add polar hydrogens and compute Gasteiger charges.

-

-

Grid Generation:

-

Center the grid box on the co-crystallized ligand (Thymine or inhibitor).

-

Dimensions: 20Å x 20Å x 20Å (sufficient to cover the phosphate binding domain).

-

-

Docking Parameters (AutoDock Vina/Glide):

-

Exhaustiveness: Set to 32 (high precision).

-

Binding Modes: Generate top 10 poses.

-

Constraint: Enforce a hydrogen bond constraint on the active site residue Ser113 (or equivalent), which anchors the pyrimidine ring.

-

Expected Interactions (Validation Metrics)

A successful "active" prediction requires the following specific interactions:

| Interaction Type | Residue (Human TP) | Ligand Atom | Function |

| H-Bond Donor | Lys190 | O4 (Carbonyl) | Anchors the headgroup |

| H-Bond Acceptor | Ser113 | N3-H | Mimics Thymine binding |

| Hydrophobic | Phe210 / Val177 | 5-Ethoxy tail | Specificity pocket |

| Pi-Stacking | Tyr199 | Pyrimidine Ring | Stabilization |

ADMET Profiling & Drug-Likeness

Before synthesis, the pharmacokinetic profile must be predicted to ensure the molecule is a viable drug candidate.

Quantitative Predictions

Using models like SwissADME and pkCSM , the following profile is predicted for 5-Ethoxy-4-pyrimidinol:

| Property | Predicted Value | Interpretation |

| Molecular Weight | ~140.14 g/mol | Highly efficient fragment |

| LogP (Lipophilicity) | 0.8 - 1.2 | Optimal for oral absorption |

| TPSA | ~50 Ų | High BBB permeability potential |

| H-Bond Donors | 1 (NH) | Good membrane permeability |

| H-Bond Acceptors | 3 (N, O, O) | Good solubility |

| Bioavailability Score | 0.55 | High probability of oral activity |

Toxicity Alert

-

Brenk Alert: None.

-

PAINS (Pan-Assay Interference): None.

-

Metabolism: Predicted substrate for CYP2D6 due to the ethoxy chain (potential for O-dealkylation).

Mechanistic Pathway Visualization

The following diagram illustrates the predicted mechanism of action where 5-Ethoxy-4-pyrimidinol acts as a competitive inhibitor of Thymidine Phosphorylase, blocking the conversion of Thymidine to Thymine and preventing angiogenesis.

Figure 2: Mechanistic pathway showing competitive inhibition of Thymidine Phosphorylase, leading to suppression of angiogenesis.

References

-

Bronckaers, A., et al. (2009). "The dual role of thymidine phosphorylase in cancer development and chemotherapy." Medicinal Research Reviews.

-

Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports.

-

Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

-

Liebeschuetz, J. W., et al. (2002). "PRO_LEADS: Bioactive conformer generation and docking." Journal of Computer-Aided Molecular Design.

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 535917, 5-Ethoxy-2-methylpyrimidin-4(1H)-one" (Structural Analog Reference).

"tautomerism in 4-hydroxypyrimidine systems"

An In-depth Technical Guide to Tautomerism in 4-Hydroxypyrimidine Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Static Structure

In the realm of heterocyclic chemistry, particularly within drug discovery and development, viewing a molecule as a single, static entity can be a profound oversimplification. Many heterocycles exist as a dynamic equilibrium of two or more interconvertible structural isomers known as tautomers. This phenomenon, tautomerism, is of paramount importance as the biological activity, physicochemical properties, and pharmacokinetic profile of a compound are dictated by the specific tautomeric form that predominates under physiological conditions.[1][2]

The 4-hydroxypyrimidine core is a privileged scaffold, notably forming the basis for essential nucleic acid bases like uracil and thymine.[3] Its derivatives are widespread in medicinal chemistry, exhibiting a range of biological activities including antiviral and anti-tumor properties.[3] The central challenge and opportunity in designing molecules with this core lies in understanding and controlling the tautomeric equilibrium between its hydroxy (lactim) and keto (lactam) forms. This guide provides a detailed exploration of this equilibrium, the factors that govern it, and the methodologies used for its characterization.

The Protagonist Forms: A Dynamic Equilibrium

The tautomerism in 4-hydroxypyrimidine systems primarily involves the migration of a proton between a ring nitrogen atom and the exocyclic oxygen atom. This gives rise to two principal tautomers:

-

4-Hydroxypyrimidine (Lactim or Enol Form): This form contains a hydroxyl group at the C4 position. The pyrimidine ring in this tautomer is aromatic, which confers a degree of stability.

-

Pyrimidin-4(3H)-one and Pyrimidin-4(1H)-one (Lactam or Keto Forms): In these forms, the proton resides on either the N3 or N1 nitrogen, respectively, resulting in a carbonyl group at the C4 position. These forms are not aromatic in the same way as the lactim tautomer.[4] Further complexity arises from the potential for a zwitterionic structure, particularly for the tautomer with isolated double bonds in the heteroring.[5]

The equilibrium between these forms is rapid and sensitive to the surrounding environment.

Caption: Primary tautomeric forms of the 4-hydroxypyrimidine system.

Controlling the Equilibrium: Key Influential Factors

The position of the tautomeric equilibrium is not fixed; it is a delicate balance influenced by several interconnected factors. Understanding these factors is critical for predicting a molecule's behavior in different environments, from a non-polar organic solvent in a reaction flask to the aqueous, polar environment of a biological system.

Solvent Effects: The Dominant Force

The polarity of the solvent is arguably the most significant factor influencing the tautomeric equilibrium.[2][6]

-

Polar Solvents (e.g., Water, DMSO, Methanol): These solvents strongly favor the lactam (keto) forms. The lactam tautomer is significantly more polar than the lactim form and possesses a larger dipole moment.[2] Polar solvents stabilize this increased polarity, shifting the equilibrium, often almost exclusively, toward the lactam.[1][7][8] Water is particularly effective at this stabilization, not only through its high dielectric constant but also by acting as both a hydrogen bond donor and acceptor, effectively solvating the amide-like lactam structure.[2]

-

Non-Polar Solvents (e.g., Cyclohexane, Chloroform) & Gas Phase: In less polar environments, the less polar lactim (hydroxy) form becomes more favorable.[8] In the gas phase, a nearly equimolar mixture of the hydroxy and oxo forms can exist for the parent 4-hydroxypyrimidine.[7] Theoretical studies confirm that for isolated molecules, the energy difference between tautomers can be small, but this balance is dramatically tipped by solvent interactions.[9]

The causality is clear: a medicinal chemist designing a molecule for biological activity must assume the lactam form will predominate in the aqueous environment of the body.

Substituent Effects

The electronic nature of substituents on the pyrimidine ring can fine-tune the relative stabilities of the tautomers.[10][11]

-

Electron-donating groups can influence the basicity of the ring nitrogens and the acidity of the hydroxyl group, thereby shifting the equilibrium.

-

Electron-withdrawing groups can have the opposite effect.

-

Groups capable of intramolecular hydrogen bonding can lock the molecule into a specific tautomeric conformation, overriding typical solvent effects.[6][12] For example, a substituent at the 5-position with a hydrogen bond acceptor could potentially stabilize the 4-hydroxy form.

pH and Temperature

The ionization state of the molecule is tied to the tautomeric equilibrium. Changes in pH that lead to protonation or deprotonation of the pyrimidine ring will inherently involve specific tautomeric forms. Furthermore, the equilibrium is temperature-dependent, which can be a crucial factor in experimental characterization.[13][14][15]

| Factor | Influence on Equilibrium | Rationale |

| Solvent Polarity | High Polarity (Water, DMSO): Strongly favors Lactam (Keto) form.Low Polarity (Hexane, Gas Phase): Favors Lactim (Hydroxy) form or a mixture. | The lactam form is more polar and is stabilized by polar solvents.[1][7][8] |

| Substituents | Varies depending on electronic and steric properties. | Substituents alter the electron density of the ring and can introduce stabilizing interactions like intramolecular hydrogen bonds.[10][11] |

| pH | Affects the protonation state of the molecule. | The pKa values of the different tautomers are distinct, influencing which form is present at a given pH. |

| Temperature | Can shift the equilibrium constant (KT). | The enthalpy difference (ΔH) between tautomers determines the direction of the shift with temperature.[14] |

Implications for Drug Design and Development

A failure to account for tautomerism can lead to misguided drug design efforts. The specific tautomer present governs the molecule's three-dimensional shape and, most critically, its hydrogen bonding pattern—the very language of molecular recognition at a biological target.

-

Receptor Binding: A lactam tautomer presents a hydrogen bond donor (N-H) and an acceptor (C=O). In contrast, a lactim tautomer has a donor (O-H) and an acceptor at a ring nitrogen. This seemingly subtle difference completely changes the molecule's interaction footprint and can be the difference between a potent drug and an inactive compound.[1]

-

Physicochemical Properties: Tautomers are distinct chemical entities with different properties. The more polar lactam form generally has higher water solubility but lower membrane permeability compared to the less polar lactim form. These properties (pKa, logP, solubility) are fundamental to a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

Caption: Workflow for experimental tautomer analysis.

Computational Chemistry

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are indispensable for complementing experimental data. [1]These methods can:

-

Predict Relative Stabilities: Calculate the relative electronic energies of all possible tautomers in the gas phase. [3][7][9]* Simulate Solvent Effects: By using polarizable continuum models (PCMs), the influence of different solvents on the tautomeric equilibrium can be simulated, often with high accuracy.

-

Calculate Spectroscopic Properties: Predict NMR chemical shifts and IR vibrational frequencies to aid in the interpretation of experimental spectra.

Conclusion

The tautomerism of 4-hydroxypyrimidine systems is a fundamental concept with profound practical consequences for medicinal chemistry and drug development. While multiple tautomeric forms can exist, the polar, amide-like lactam (keto) form is overwhelmingly favored in aqueous and biological environments. [1]The position of this equilibrium is a sensitive function of the molecular environment, primarily solvent polarity, as well as the electronic effects of substituents. A thorough characterization of a compound's tautomeric behavior using a combination of high-resolution spectroscopic techniques, like NMR, and supportive computational modeling is not merely an academic exercise but a critical, self-validating step in the design and optimization of effective and reliable therapeutic agents.

References

-

Hydroxypyridine-Pyridone Tautomerism. YouTube. (2010-02-12). [Link]

-

Les, A., Adamowicz, L., & Person, W. B. Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. University of Arizona. [Link]

-

Stability of 4-pyridone vs 4-pyridinol. Chemistry Stack Exchange. (2019-12-26). [Link]

-

Giuliano, B. M., Feyer, V., Prince, K. C., Coreno, M., Evangelisti, L., Melandri, S., & Caminati, W. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. PubMed. (2010-12-09). [Link]

-

Scanlan, M. J., Hillier, I. H., & Schlegel, H. B. Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Schlegel Group - Wayne State University. [Link]

-

Giuliano, B. M., Feyer, V., Prince, K. C., Coreno, M., Evangelisti, L., Melandri, S., & Caminati, W. Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. The Journal of Physical Chemistry A. (2010-11-08). [Link]

-

Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A. (2013-11-08). [Link]

-

Beak, P., Fry, F. S., Lee, J., & Steele, F. Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines, 2- and 4-hydroxypyrimidines, 2- and 4-mercaptopyridines, and structurally related compounds in the gas phase. Journal of the American Chemical Society. [Link]

-

G. A. G., & V. P. M. Structure and amide-amide tautomerism of 4-hydroxypyrimidines. Determination of the tautomeric composition by 13C NMR spectroscopy. ResearchGate. (2025-08-07). [Link]

-

Shugar, D., & Kierdaszuk, B. New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Indian Academy of Sciences. [Link]

-

Singh, V., Fedeles, F., & Essigmann, J. M. Role of tautomerism in RNA biochemistry. PMC. [Link]

-

Peng, C. S., & Tokmakoff, A. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. PMC. [Link]

-

Szatyłowicz, H., Siodłak, D., & Dziuk, B. Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine. PMC. (2019-07-08). [Link]

-

Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. The Ivan Huc Group. [Link]

-

Tautomerism of pyrimidine bases—uracil, cytosine, isocytosine: Theoretical study with complete optimization of geometry. ResearchGate. (2025-08-06). [Link]

-

Temperature and Tautomeric Effects in High-Resolution Oxygen 1s X-ray Photoelectron Spectroscopy of Purines and Pyrimidines. arXiv.org. (2024-03-14). [Link]

-

Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ResearchGate. (2021-05-13). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. wuxibiology.com [wuxibiology.com]

- 3. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 7. experts.arizona.edu [experts.arizona.edu]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 10. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]

Quantum Chemical Calculations for 5-Ethoxy-4-pyrimidinol: A Comprehensive Computational Protocol

Executive Summary

The rational design of pyrimidine-based therapeutics relies heavily on understanding their electronic structures, tautomeric equilibria, and reactivity profiles. 5-Ethoxy-4-pyrimidinol (Molecular Formula: C₆H₈N₂O₂, Monoisotopic Mass: 140.058 Da) [1] represents a critical heterocyclic scaffold. Because pyrimidinols inherently exhibit lactam-lactim tautomerism, static 2D structural representations are insufficient for predicting biological interactions.

This whitepaper provides an authoritative, step-by-step computational methodology for executing quantum chemical calculations (QCC) on 5-Ethoxy-4-pyrimidinol. By leveraging Density Functional Theory (DFT), researchers can elucidate the thermodynamic stability of its tautomers, map its frontier molecular orbitals (FMOs), and predict its spectroscopic signatures with high fidelity.

The Tautomeric Landscape of Pyrimidinols

Before initiating any computational workflow, one must address the structural causality of the molecule. 5-Ethoxy-4-pyrimidinol can exist in multiple tautomeric states, primarily the lactim (hydroxy) form and the lactam (oxo) forms (e.g., pyrimidin-4(1H)-one or pyrimidin-4(3H)-one) [2].

Causality in Computational Design: The proton transfer between the hydroxyl oxygen and the ring nitrogens drastically alters the molecule's hydrogen-bond donor/acceptor profile. In the gas phase, the lactim form is often favored due to the stabilization of the aromatic ring. However, in polar solvents (like water or DMSO) or within a biological binding pocket, the high dielectric constant stabilizes the more polar lactam form [3]. Therefore, a robust computational protocol must evaluate all tautomers in both gas and solvent phases to prevent catastrophic misinterpretations in downstream molecular docking or pharmacophore modeling.

Computational Methodology & Workflow

To achieve a balance between computational cost and electron correlation accuracy, Density Functional Theory (DFT) is the gold standard for pyrimidine derivatives [4]. The following protocol outlines a self-validating system for optimizing 5-Ethoxy-4-pyrimidinol.

Step-by-Step Optimization Protocol

Step 1: Conformational and Tautomeric Search

-

Action: Generate the 3D structures for the lactim and both lactam tautomers of 5-Ethoxy-4-pyrimidinol.

-

Rationale: DFT is a local optimization method; it will find the nearest energy minimum. A preliminary molecular mechanics (e.g., MMFF94) conformational sweep ensures that the DFT calculation begins near the global minimum, preventing convergence on high-energy local conformers.

Step 2: Geometry Optimization (DFT)

-

Level of Theory: B3LYP or M06-2X.

-

Basis Set: 6-311++G(d,p).

-

Causality: The ++ diffuse functions are mathematically critical here. They allow the electron density tails of the highly electronegative oxygen (in the ethoxy and hydroxyl/oxo groups) and nitrogen atoms to expand properly. Omitting diffuse functions forces artificial contraction of lone pairs, leading to inaccurate dipole moments and hydrogen-bonding energies.

Step 3: Vibrational Frequency Analysis (Self-Validation)

-

Action: Execute a harmonic frequency calculation at the exact same level of theory (e.g., B3LYP/6-311++G(d,p)) immediately following optimization.

-

Validation Check: The output must yield zero imaginary frequencies . This acts as a mathematical proof that the optimized geometry sits at a true local minimum on the potential energy surface (PES), rather than a transition state.

Step 4: Solvation Modeling

-

Action: Apply the Solvation Model based on Density (SMD) or Polarizable Continuum Model (PCM) using water (

) as the solvent. -

Rationale: SMD provides superior parameterization for the free energy of solvation compared to basic PCM, which is vital for accurately calculating the

of the lactam-lactim tautomeric shift [5].

Caption: Computational workflow for the geometry optimization and tautomeric evaluation of 5-Ethoxy-4-pyrimidinol.

Electronic & Thermodynamic Properties

Once the absolute minima are confirmed, extracting the Frontier Molecular Orbitals (FMOs) provides deep insights into the molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) represents the molecule's electron-donating ability, while the Lowest Unoccupied Molecular Orbital (LUMO) represents its electron-accepting ability [4].

Causality of the Energy Gap (

Calculated Global Reactivity Descriptors

Note: The following data represents highly accurate DFT-derived baseline parameters for substituted pyrimidinols at the B3LYP/6-311++G(d,p) level in the gas phase [4, 5].

| Quantum Chemical Parameter | Symbol | Representative Value | Physical Significance |

| HOMO Energy | -6.15 eV | Propensity to donate electrons (Nucleophilicity). | |

| LUMO Energy | -0.85 eV | Propensity to accept electrons (Electrophilicity). | |

| Energy Gap | 5.30 eV | Indicator of kinetic stability and polarizability. | |

| Dipole Moment | ~2.5 - 4.2 Debye | Varies heavily by tautomer; dictates solubility. | |

| Chemical Hardness | 2.65 eV | Resistance to deformation of the electron cloud. | |

| Chemical Softness | 0.38 eV⁻¹ | Inverse of hardness; dictates binding adaptability. | |

| Electrophilicity Index | 2.31 eV | Global measure of energy lowering upon electron acquisition. |

Spectroscopic Prediction Protocols

Quantum chemical calculations are not merely theoretical; they are predictive tools used to validate experimental synthesis. By simulating the spectroscopic signatures of 5-Ethoxy-4-pyrimidinol, researchers can definitively assign experimental peaks to specific vibrational modes or electronic transitions.

A. IR and Raman Spectroscopy (Hessian Matrix)

-

Protocol: Extract the harmonic frequencies from the validated optimization step.

-

Correction: DFT systematically overestimates vibrational frequencies due to the neglect of anharmonicity and incomplete basis sets. You must apply a scaling factor (e.g., 0.9613 for B3LYP/6-311++G(d,p)) to align the calculated frequencies with experimental FT-IR data.

-

Key Modes: Look for the O-H stretch (~3500 cm⁻¹) to confirm the lactim form, or the strong C=O stretch (~1680 cm⁻¹) to confirm the lactam form.

B. NMR Spectroscopy (GIAO Method)

-

Protocol: Perform a single-point energy calculation using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry.

-

Causality: The GIAO method ensures that the calculated magnetic shielding tensors are invariant to the origin of the gauge coordinate system, a strict physical requirement for accurate NMR chemical shift prediction. Isotropic shielding values must be referenced against calculated Tetramethylsilane (TMS) at the identical level of theory.

C. UV-Vis Spectroscopy (TD-DFT)

-

Protocol: Utilize Time-Dependent DFT (TD-DFT) to calculate vertical excitation energies.

-

Functional Selection: Switch from B3LYP to a range-separated hybrid functional like CAM-B3LYP . Standard B3LYP severely underestimates the energy of Rydberg and charge-transfer (CT) excitations. CAM-B3LYP corrects this asymptotic behavior, yielding highly accurate

predictions for pyrimidine

Caption: Spectroscopic prediction pipeline branching from the validated ground-state geometry.

Conclusion

The execution of quantum chemical calculations on 5-Ethoxy-4-pyrimidinol requires strict adherence to thermodynamic principles and basis set mathematics. By explicitly accounting for lactam-lactim tautomerism, utilizing diffuse-augmented basis sets to capture lone-pair behavior, and validating geometries through frequency analysis, researchers can generate highly reliable electronic and spectroscopic profiles. These theoretical insights form the foundational bedrock for subsequent drug design, molecular docking, and pharmacokinetic modeling.

References

- PubChemLite / Luxembourg Centre for Systems Biomedicine. "5-ethoxy-4-pyrimidinol (C6H8N2O2) Structural Information and Monoisotopic Mass." PubChemLite Database.

- BenchChem. "Quantum Chemical Calculations for 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione: A Technical Guide." BenchChem Technical Resources.

- Journal of Physical Chemistry A. "Matrix-Isolation FT-IR Studies and Ab-Initio Calculations of Hydrogen-Bonded Complexes of Molecules Modeling Cytosine or Isocytosine Tautomers." ACS Publications.

- DergiPark. "Quantum Chemical Calculations for Corrosion Inhibition of Pyrimidine Derivatives." YuzuncuYil University.

- SciELO. "DFT Calculation, ADME/T and Molecular Docking Approach of Methyl 2-oxo-1,2-dihydrofuro[3,4-d] pyrimidine-3(4H)carboxylate." SciELO Mexico.

The Ascendancy of the 5-Substituted 4-Pyrimidinol Scaffold: A Comprehensive Technical Guide

Executive Summary

The pyrimidine nucleus is a foundational building block of biological systems, forming the core of essential nucleobases. Within medicinal chemistry, the 5-substituted 4-pyrimidinol (and its tautomeric counterpart, the 5-substituted pyrimidin-4(3H)-one) has emerged as a privileged pharmacophore. Because the C5 position of the pyrimidine ring is uniquely positioned to interact with the active sites of critical enzymes—most notably Thymidylate Synthase (TS) and viral Thymidine Kinases (TK)—functionalization at this site allows for the precise modulation of pharmacological activity.

This whitepaper provides an in-depth literature review and technical guide on the synthetic methodologies, late-stage functionalization, and biological applications of 5-substituted 4-pyrimidinols, designed for researchers and drug development professionals.

Structural Chemistry and Tautomeric Dynamics

Before engaging in the synthesis or biological evaluation of these compounds, one must understand the inherent tautomerism of the 4-pyrimidinol system. In aqueous solutions and the solid state, the equilibrium heavily favors the pyrimidin-4(3H)-one (lactam) form over the pyrimidin-4-ol (lactim) form due to the thermodynamic stability of the amide-like resonance structure.

However, the C5 position remains the most electron-rich carbon on the pyrimidine ring. Unlike the electron-deficient C2, C4, and C6 positions (which are susceptible to nucleophilic attack), the C5 position readily undergoes electrophilic aromatic substitution. This inherent reactivity is the gateway to synthesizing 5-halo precursors, which serve as versatile electrophilic hubs for downstream palladium-catalyzed cross-coupling reactions 1.

Synthetic Methodologies and Late-Stage Functionalization

The construction of 5-substituted 4-pyrimidinols typically follows one of two paradigms: de novo cyclocondensation or late-stage functionalization of a pre-formed pyrimidine core.

De Novo Cyclocondensation

The classical approach involves the condensation of a three-carbon unit (such as a 2-substituted

Palladium-Catalyzed Cross-Coupling

To achieve rapid diversification, modern medicinal chemistry relies on the palladium-catalyzed cross-coupling of 5-halopyrimidin-4-ols. Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the introduction of aryl, alkenyl, and alkynyl groups, respectively, directly at the C5 position 2.

Synthetic workflow for 5-substituted 4-pyrimidinols via late-stage functionalization.

Protocol 1: Synthesis of 5-Arylpyrimidin-4-ols via Suzuki-Miyaura Coupling

This protocol describes a self-validating system for the arylation of 5-iodopyrimidin-4-ol.

-

Step 1: Reaction Setup. In an oven-dried Schlenk flask, combine 5-iodopyrimidin-4-ol (1.0 equiv), the desired arylboronic acid (1.2 equiv), and

(2.0 equiv).-

Causality:

is chosen as the base because it efficiently activates the boronic acid to form the reactive boronate complex necessary for the transmetalation step, without hydrolyzing the pyrimidine core.

-

-

Step 2: Solvent Addition & Degassing. Add a solvent mixture of 1,4-Dioxane/H

O (4:1 v/v). Degas the mixture via three freeze-pump-thaw cycles. Backfill with Argon and quickly add-

Causality: The biphasic solvent system ensures solubility of both the organic pyrimidine/catalyst and the inorganic base. Degassing is strictly mandatory; atmospheric oxygen acts as an electron acceptor, irreversibly oxidizing the active

species to an inactive

-

-

Step 3: Heating and Monitoring. Heat the reaction mixture to 90°C for 12 hours. Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1).

-

Causality: 90°C provides the necessary activation energy for the transmetalation step, which is the rate-limiting step when dealing with sterically hindered or electron-rich pyrimidines. The disappearance of the lower-Rf 5-iodo starting material validates reaction progression.

-

-

Step 4: Workup and Isolation. Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous

followed by brine. Dry the organic layer over anhydrous

Biological Activity and Pharmacological Targets

The substitution at the C5 position dictates the biological trajectory of the pyrimidin-4-ol scaffold.

Anticancer Agents (Thymidylate Synthase Inhibitors)

Thymidylate Synthase (TS) catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to thymidine monophosphate (dTMP). Because this methylation occurs exclusively at the C5 position, 5-substituted pyrimidines (like 5-Fluorouracil) act as potent mechanism-based inhibitors. The fluorine atom mimics hydrogen in size but cannot be abstracted by the enzyme, leading to a stable, irreversible covalent ternary complex between the drug, TS, and the mTHF cofactor .

Mechanism of Action: Thymidylate Synthase inhibition by 5-substituted pyrimidinols.

Antiviral Agents (Viral Thymidine Kinase Inhibitors)

Bulky 5-substituents (such as alkynyl, vinyl, or trifluoromethyl groups) are highly effective against Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV). These compounds exploit the broader substrate specificity of viral Thymidine Kinase (TK) compared to human TK. Once phosphorylated by the viral enzyme, they are incorporated into viral DNA, causing chain termination or lethal mutagenesis 3.

Quantitative Structure-Activity Summary

| C5 Substituent | Primary Biological Target | Representative Drug / Scaffold | IC50 / Activity Range | Mechanism of Action |

| -Fluoro (-F) | Thymidylate Synthase (Cancer) | 5-Fluorouracil (5-FU) | 10 - 100 nM | Irreversible ternary complex formation |

| -Bromovinyl | Viral Thymidine Kinase (HSV-1) | Brivudine (BVDU) | 0.1 - 1.0 µM | Selective phosphorylation by viral TK |

| -Trifluoromethyl (-CF3) | Viral TK / DNA Polymerase | Trifluridine | 0.5 - 5.0 µM | Incorporation into viral DNA |

| -Aryl / -Heteroaryl | PI3K / Kinases (Cancer) | 5-Aryl-4-pyrimidinols | 50 - 500 nM | ATP-competitive kinase inhibition |

Experimental Workflows: In Vitro Evaluation

To validate the efficacy of newly synthesized 5-substituted 4-pyrimidinols targeting Thymidylate Synthase, a robust biochemical assay is required.

Protocol 2: Spectrophotometric Thymidylate Synthase (TS) Inhibition Assay

-

Step 1: Reagent Preparation. Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM 2-mercaptoethanol, 1 mM EDTA, and 10 µM dUMP.

-

Causality: 2-mercaptoethanol is critical to maintain the active site cysteine residues of TS in their reduced, nucleophilic state, which is required for the initial attack on the C6 position of the pyrimidine ring.

-

-

Step 2: Inhibitor Incubation. Add the purified recombinant human TS enzyme (10 nM) and the 5-substituted 4-pyrimidinol inhibitor (varying concentrations from 1 nM to 10 µM). Incubate at 25°C for 15 minutes.

-

Step 3: Reaction Initiation. Initiate the reaction by adding the cofactor, 5,10-methylenetetrahydrofolate (mTHF), to a final concentration of 50 µM.

-

Step 4: Spectrophotometric Analysis. Continuously monitor the absorbance at 340 nm using a UV-Vis spectrophotometer for 10 minutes.

-

Causality: The enzymatic transfer of the methyl group converts mTHF to dihydrofolate (DHF). DHF has a distinct absorption peak at 340 nm. By tracking the rate of increase in

, one directly measures the initial velocity (

-

References

- Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. MDPI.

- Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Deriv

- 5-Substituted Pyrimidines with a 1,5-Anhydro-2,3-dideoxy-d-arabino-hexitol Moiety at N-1: Synthesis, Antiviral Activity, Conformational Analysis, and Interaction with Viral Thymidine Kinase.

- 5-(2-Bromo-4-fluorophenoxy)pyrimidin-4-ol Methodologies. Benchchem.

Sources

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide for Assessing the Anticancer Activity of Novel Pyrimidine Compounds

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Oncology

The pyrimidine nucleus, a fundamental component of DNA and RNA, is a cornerstone of modern medicinal chemistry and a "privileged scaffold" in the design of anticancer agents[1]. Its unique physicochemical properties, including its ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems, make it an exceptionally versatile template for drug design[2]. From classic antimetabolites like 5-Fluorouracil to highly specific targeted therapies like the Cyclin-Dependent Kinase (CDK) 4/6 inhibitor Palbociclib and Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib, pyrimidine-based drugs have revolutionized cancer treatment[3].

This guide provides a comprehensive, field-proven protocol for researchers, scientists, and drug development professionals to systematically evaluate the anticancer potential of novel pyrimidine compounds. The workflow is designed to progress logically from broad initial screening to detailed mechanistic elucidation and finally to preclinical in vivo validation, ensuring that only the most promising candidates advance.

Overall Assessment Workflow

A robust assessment of a new chemical entity requires a multi-stage, hierarchical approach. This workflow ensures that resources are focused on compounds with the highest potential. The process begins with high-throughput screening for cytotoxic activity, followed by in-depth studies to understand the mechanism of action for the most potent compounds, and culminates in efficacy testing in preclinical animal models.

Caption: High-level workflow for assessing pyrimidine compounds.

Section 1: Initial Screening for Cytotoxicity and Viability

The first critical step is to determine whether a compound exhibits cytotoxic (cell-killing) or cytostatic (growth-inhibiting) activity against a panel of cancer cell lines. This provides initial proof-of-concept and helps identify the compound's potency and spectrum of activity.

Principle of Colorimetric Assays

Colorimetric assays like MTT and SRB are the workhorses of in vitro screening. They are rapid, cost-effective, and reproducible.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan precipitate, which is then solubilized, and its absorbance is measured[4][5].

-

SRB (Sulphorhodamine B) Assay: This assay relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells[6]. The SRB assay is generally considered less prone to interference from compounds that affect mitochondrial function and is a reliable alternative[6].

Data Presentation: Comparative Cytotoxicity of Pyrimidine Derivatives

Results from these assays are typically expressed as the IC50 value—the concentration of the drug required to inhibit cell growth by 50%. This allows for direct comparison between compounds and against standard chemotherapeutic agents.

| Compound ID | Target Cancer Cell Line | Assay Type | IC50 (µM) [Hypothetical Data] | Reference Drug (Doxorubicin) IC50 (µM) |

| PY-001 | MCF-7 (Breast) | MTT | 8.5 | 1.2 |

| PY-001 | A549 (Lung) | MTT | 15.2 | 2.1 |

| PY-001 | HCT-116 (Colon) | MTT | 5.1 | 0.9 |

| PY-002 | MCF-7 (Breast) | MTT | 1.8 | 1.2 |

| PY-002 | A549 (Lung) | MTT | 2.5 | 2.1 |

| PY-002 | HCT-116 (Colon) | MTT | 0.75 | 0.9 |

Protocol 1: MTT Cytotoxicity Assay

This protocol outlines the steps for determining the IC50 value of a pyrimidine compound in a 96-well format.

Materials:

-

96-well flat-bottom sterile plates

-

Test pyrimidine compound, dissolved in DMSO

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multi-channel pipette

-

Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

-

Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine compound in complete medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells in triplicate. Include "vehicle control" (medium with DMSO) and "no-cell" blank wells. Incubate for 48-72 hours.

-

MTT Addition: After incubation, carefully remove the medium. Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form. A visible purple precipitate should appear in the vehicle control wells.

-

Solubilization: Add 100 µL of solubilization solution (DMSO) to each well and mix thoroughly with a pipette to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Section 2: Elucidating the Mechanism of Action

Once a compound demonstrates potent cytotoxicity, the next crucial step is to understand how it kills cancer cells. The two most common mechanisms for anticancer agents are the induction of apoptosis and cell cycle arrest. Flow cytometry is an indispensable tool for these investigations[7][8].

Apoptosis Induction: The Hallmarks of Programmed Cell Death

Apoptosis is a form of programmed cell death that is critical for eliminating damaged or unwanted cells[9]. A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with an intact membrane. It is used to identify late apoptotic or necrotic cells where membrane integrity is lost[10][11].

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

Materials:

-

Flow cytometer

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI) staining solution

-

1X Annexin V Binding Buffer

-

Sterile, cold PBS

-

Flow cytometry tubes

Step-by-Step Methodology:

-

Cell Culture and Treatment: Seed 1 x 10^6 cells in a 6-well plate and treat with the pyrimidine compound at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control and a positive control (e.g., staurosporine).

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use a gentle non-enzymatic cell dissociation solution (like EDTA) to avoid membrane damage. Combine all cells from each well.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. The cell concentration should be approximately 1 x 10^6 cells/mL[9].

-

Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI solution to the 100 µL cell suspension[9]. Gently vortex the tube.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark[11][12].

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Data Interpretation:

Cell Cycle Arrest: Halting Uncontrolled Proliferation

The cell cycle is a tightly regulated process that ensures the faithful replication of cells. Many anticancer drugs exert their effect by causing damage that triggers cell cycle checkpoints, leading to arrest in specific phases (G0/G1, S, or G2/M) and preventing proliferation[13]. Flow cytometry with PI staining can quantify the DNA content of each cell, thereby revealing the distribution of the cell population across these phases[14].

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Materials:

-

Flow cytometer

-

Propidium Iodide (PI) staining solution containing RNase A

-

70% ice-cold ethanol

-

Sterile, cold PBS

Step-by-Step Methodology:

-